4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The conditions under which these reactions occur and the products formed would also be studied.Physical And Chemical Properties Analysis
This would involve studying the compound’s melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Characterization
4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide is a closely related sulphonamide derivative, showcasing the integration of critical moieties such as the pyridine nucleus, benzene core, and sulphonamide. Research focuses on its synthesis through ditosylation of 2-aminopyridine, followed by complexation with Zinc (II) and Copper (II) ions. Structural elucidations via UV–Vis, FTIR, 1HNMR, 13CNMR, ESI-MS, and Micro-analysis reveal non-electrolyte nature and significant shifts in absorption bands upon complexation, hinting at its potential enhancement of biological and catalytic applications in pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).
Molecular Conformation Studies
The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, another closely related compound, was synthesized and evaluated as a potential antineoplastic agent. X-ray analysis and AM1 molecular orbital methods were employed to study its crystal structure and molecular conformation. The research revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, indicating a detailed conformational behavior significant for the development of antineoplastic agents (Banerjee et al., 2002).
Antibacterial Activity
Investigations into the antibacterial activity of sulfonamide derivatives, including those with structural similarities to 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, have been conducted. A series of synthesized α-tolylsulfonamide and their substituted derivatives showed significant antibacterial activity against key organisms such as Staphylococcus aureus and Escherichia coli. This study underscores the potential of sulfonamide scaffolds in the development of new antibacterial agents (Ajani et al., 2012).
Anticancer and Antitumor Activities
Novel sulfones, including derivatives of benzenesulfonamide with structures resembling 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds, featuring hydrazides, hydrazonoyl cyanide, and various heterocyclic moieties, were tested against breast cancer cell lines, showcasing notable anticancer potential. This research highlights the importance of structural diversity in the development of effective anticancer agents (Bashandy et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other safety-related properties.
Future Directions
This would involve hypothesizing about potential future uses and studies that could be conducted based on the known properties of the compound.
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c18-26(22,23)15-9-5-14(6-10-15)19-17(21)13-3-7-16(8-4-13)27(24,25)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQLIDELMZDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide |
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